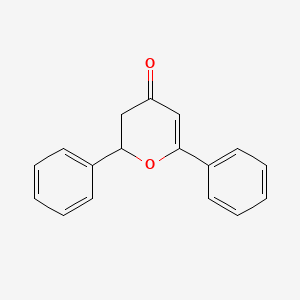
2,6-Diphenyl-2H-pyran-4(3H)-one
説明
2,6-Diphenyl-2H-pyran-4(3H)-one, commonly known as DPP or coumarin, is a heterocyclic organic compound that belongs to the class of lactones. It is widely used in the field of medicinal chemistry due to its diverse biological activities. DPP is synthesized by various methods, and its mechanism of action is still being studied. DPP has been found to have several biochemical and physiological effects, making it a promising candidate for future research.
作用機序
The mechanism of action of DPP is still being studied. It has been found to interact with several cellular targets, including enzymes and receptors. DPP has been found to inhibit the activity of several enzymes, including cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. DPP has also been found to interact with several receptors, including the PPARγ receptor, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
DPP has been found to have several biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in animal models. DPP has also been found to improve glucose and lipid metabolism in animal models of diabetes and obesity. Additionally, DPP has been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
DPP has several advantages for lab experiments, including its high purity and availability. It can be easily synthesized by several methods, and its biological activities can be easily tested in vitro and in vivo. However, DPP also has some limitations, including its low solubility in water and its potential toxicity at high doses. These limitations should be considered when designing experiments involving DPP.
将来の方向性
There are several future directions for research involving DPP. One area of research is the development of DPP analogs with improved biological activities and reduced toxicity. Another area of research is the study of DPP in combination with other drugs for the treatment of cancer and viral infections. Additionally, the potential use of DPP in the treatment of neurodegenerative diseases, such as Alzheimer's disease, should be further investigated. Overall, DPP has the potential to be a valuable tool for the development of new drugs and therapies for a variety of diseases.
科学的研究の応用
DPP has been extensively studied for its biological activities, including its anti-inflammatory, anti-tumor, and anti-viral properties. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. DPP has also been studied for its potential use in the treatment of HIV and other viral infections. Its ability to inhibit viral replication has made it a promising candidate for further research.
特性
IUPAC Name |
2,6-diphenyl-2,3-dihydropyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-11,17H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLPGMUVTUTJBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diphenyl-2H-pyran-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



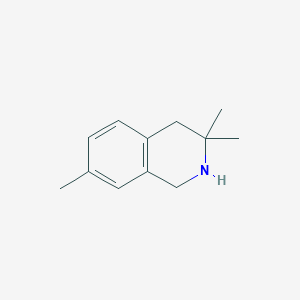

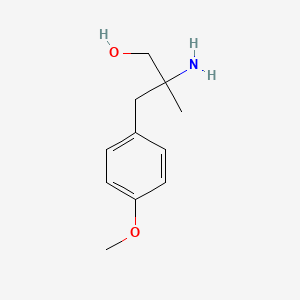
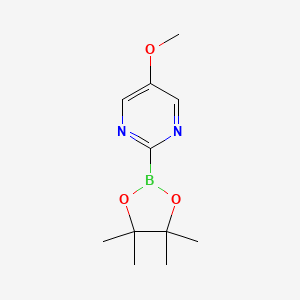

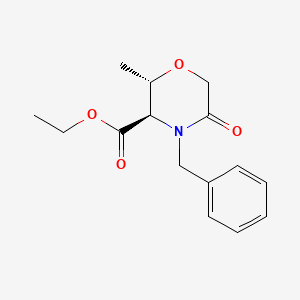

![3-Morpholinone, 4-methyl-6-[(phenylmethoxy)methyl]-, (6R)-](/img/structure/B3228741.png)

![Methanesulfonamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]-](/img/structure/B3228755.png)
![Ethanone, 1-[(2R)-2-(2-aminoethyl)-4-morpholinyl]-](/img/structure/B3228759.png)
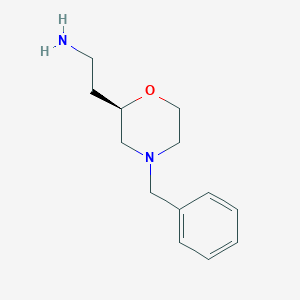

![4,6-Bis(methylthio)-1-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3228774.png)